3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C22H18F3NO. It is characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a propanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3,3-diphenylpropanoyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluorophenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
- 3-(3-fluorophenyl)-N-(4-fluorophenyl)propanamide
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the presence of both diphenyl and trifluoromethyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C22H18F3NO |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H18F3NO/c23-22(24,25)19-13-7-8-14-20(19)26-21(27)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,26,27) |
InChI Key |
OZRPWKOFAADUMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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